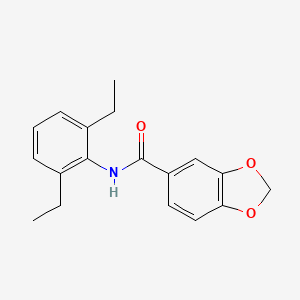![molecular formula C19H17ClN2O3 B5758681 2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide](/img/structure/B5758681.png)
2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide, also known as AM251, is a potent and selective antagonist of the cannabinoid receptor CB1. CB1 is a G protein-coupled receptor that is widely expressed in the brain and other tissues. The endocannabinoid system, which includes CB1 and other receptors, is involved in many physiological processes, such as pain sensation, appetite, and mood regulation. The discovery of AM251 has led to significant advances in understanding the role of CB1 in these processes and has potential therapeutic applications.
作用机制
2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide is a competitive antagonist of CB1. It binds to the receptor and prevents the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol. This results in a decrease in CB1 signaling, which can have various effects depending on the tissue and physiological process involved.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide has been shown to have various effects on the endocannabinoid system and other physiological processes. For example, it has been shown to decrease pain sensitivity in animal models, suggesting a potential role in pain management. It has also been shown to decrease food intake and body weight in animal models, suggesting a potential role in obesity treatment. Additionally, it has been shown to have anxiolytic effects in animal models, suggesting a potential role in the treatment of anxiety disorders.
实验室实验的优点和局限性
2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide has several advantages for laboratory experiments. It is a highly selective antagonist of CB1, which allows for the specific manipulation of this receptor without affecting other receptors in the endocannabinoid system. It is also relatively stable and easy to handle, which makes it a convenient tool for research. However, there are also limitations to its use. For example, it has a relatively short half-life in vivo, which can make it difficult to achieve sustained effects. Additionally, its effects can be dependent on the dose and route of administration, which can complicate experimental design.
未来方向
There are many potential future directions for research involving 2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide. Some possible areas of investigation include:
- Further investigation of the role of CB1 in pain sensation, particularly in chronic pain conditions
- Investigation of the potential therapeutic applications of 2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide in obesity and metabolic disorders
- Investigation of the role of CB1 in the regulation of mood and anxiety, and the potential therapeutic applications of 2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide in these areas
- Development of more stable and longer-acting CB1 antagonists for use in vivo
- Investigation of the potential role of CB1 in other physiological processes, such as inflammation and immune function.
合成方法
2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide can be synthesized using a multi-step process. The starting material is 4-chlorobenzylamine, which is reacted with 4-methoxyphenylacetic acid to form an amide intermediate. This intermediate is then converted to the isoxazole ring using a condensation reaction with hydroxylamine-O-sulfonic acid. The final step involves the introduction of the chlorophenyl group using a palladium-catalyzed coupling reaction with 4-chlorobenzyl chloride.
科学研究应用
2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide has been widely used in scientific research to study the role of the endocannabinoid system in various physiological processes. For example, it has been used to investigate the effects of CB1 activation on pain sensation, appetite, and addiction. It has also been used to study the role of CB1 in the regulation of mood and anxiety.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-24-16-8-4-14(5-9-16)18-11-17(25-22-18)12-21-19(23)10-13-2-6-15(20)7-3-13/h2-9,11H,10,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZTVFUFRICUJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine](/img/structure/B5758599.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B5758619.png)
![isopropyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B5758620.png)

![1-[2-(2-iodo-4-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5758626.png)
![2-[(4-chlorobenzyl)oxy]-1-(2-nitrovinyl)naphthalene](/img/structure/B5758629.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B5758644.png)

![2-[(2,6-difluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5758650.png)
![N-(3,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5758653.png)

![N-[(4-bromo-2-thienyl)methyl]-1H-indazol-5-amine](/img/structure/B5758671.png)